molecular formula C14H16O6 B1365245 2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid CAS No. 40630-71-5

2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid

Cat. No.: B1365245
CAS No.: 40630-71-5
M. Wt: 280.27 g/mol
InChI Key: PCLHPOXWGFYRRM-UHFFFAOYSA-N
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Description

2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a dioxolane ring through a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a benzoic acid derivative. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce nitro, halogen, or alkyl groups onto the aromatic ring.

Scientific Research Applications

2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is unique due to the combination of the dioxolane ring and the benzoic acid moiety. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-14(2)19-8-9(20-14)7-18-13(17)11-6-4-3-5-10(11)12(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLHPOXWGFYRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474191
Record name 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40630-71-5
Record name 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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